molecular formula C8H10N2O3 B13895697 2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid

2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid

Cat. No.: B13895697
M. Wt: 182.18 g/mol
InChI Key: HKAITALYOADHAZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid is an organic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid typically involves the reaction of 4-methyl-6-oxopyridazine with propanoic acid derivatives. One common method includes the use of ethyl (4-methyl-6-oxopyridazin-1-yl)acetate as a starting material, which is then subjected to hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-6-oxopyridazin-1-yl)acetic acid
  • 4-(2-(4-(2-acetyl-5-chlorophenyl)-3-methoxy-6-oxopyridazin-1(6H)-yl)-3-phenylpropanamido)benzoic acid

Uniqueness

2-(4-Methyl-6-oxopyridazin-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4-methyl-6-oxopyridazin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(11)10(9-4-5)6(2)8(12)13/h3-4,6H,1-2H3,(H,12,13)

InChI Key

HKAITALYOADHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1)C(C)C(=O)O

Origin of Product

United States

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